molecular formula C17H22N2O4 B1372145 Boc-Nalpha-methyl-D-tryptophan CAS No. 142381-30-4

Boc-Nalpha-methyl-D-tryptophan

Cat. No. B1372145
CAS RN: 142381-30-4
M. Wt: 318.4 g/mol
InChI Key: XLQCIKDAEIMMEU-CQSZACIVSA-N
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Description

Boc-Nalpha-methyl-D-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.37 .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C17H22N2O4 . The molecular weight of this compound is 318.4 g/mol .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H22N2O4 and a molecular weight of 318.4 g/mol . It is classified as an irritant .

Scientific Research Applications

Protection of the Indole Ring

Boc-Nalpha-methyl-D-tryptophan can be utilized in the protection of the indole ring of tryptophan. The Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) group, for example, is effective for tryptophan protection, demonstrating stability to nucleophiles and trifluoroacetic acid, while suppressing alkylation side reactions. It is also cleaved by strong acid, making it suitable for Boc solid phase peptide synthesis (Karlström & Undén, 1996).

Application in Polymer Chemistry

In polymer chemistry, methacrylate monomers containing a chiral tryptophan moiety can be polymerized using the reversible addition-fragmentation chain transfer (RAFT) process. The presence of chiral and fluorescent tryptophan moieties in polymers leads to chiroptical and fluorescence behavior, which has implications for applications such as siRNA delivery due to their excellent biocompatibility (Roy et al., 2013).

Synthesis of D-abrines

A novel strategy for synthesizing N-Boc-N-methyl-tryptophans (abrine derivatives) involves the palladium-catalyzed annulation of ortho-iodoanilines with N-Boc-N-methyl-propargylglycine or aldehyde. These compounds are useful in various synthetic applications, including pharmaceutical research (Danner et al., 2013).

Biocompatible Fluorescent Polymers

Boc-protected tryptophan derivatives are used in the synthesis of biocompatible fluorescent polymers. These polymers exhibit smart pH-responsiveness and are suitable for drug delivery applications. The presence of Boc-protected tryptophan contributes to the formation of α-helix secondary structures in these polymers, which can aid in controlling drug release (Voda et al., 2016).

Modular Synthesis of Tryptophan Derivatives

Combining biocatalytic halogenation of tryptophan with subsequent chemocatalytic Suzuki–Miyaura cross‐coupling reactions enables the modular synthesis of a range of C5, C6, or C7 aryl‐substituted tryptophan derivatives. This process is relevant for peptide or peptidomimetic synthesis (Frese et al., 2016).

Mechanism of Action

While specific information on the mechanism of action of Boc-Nalpha-methyl-D-tryptophan was not found, it is known that the substrates, products, and enzymes of tryptophan metabolism all contribute to the development of neurological and psychiatric disorders .

Safety and Hazards

Boc-Nalpha-methyl-D-tryptophan is classified as an irritant . Further safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .

Future Directions

While specific future directions for Boc-Nalpha-methyl-D-tryptophan were not found, it is used in proteomics research , indicating its potential use in the development of new therapeutic strategies.

properties

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQCIKDAEIMMEU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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